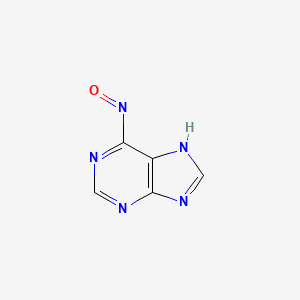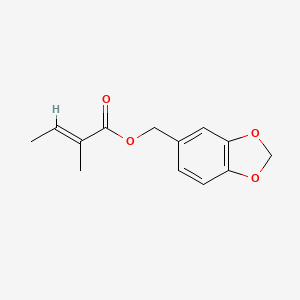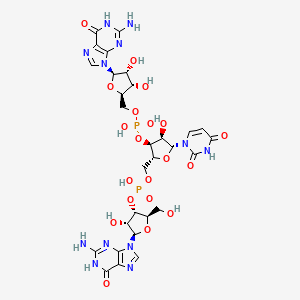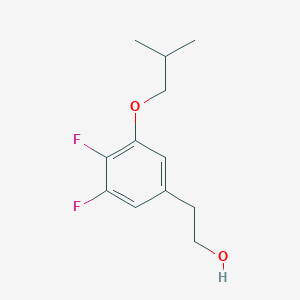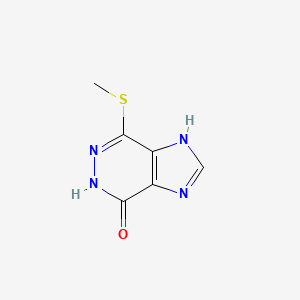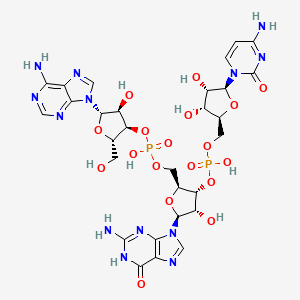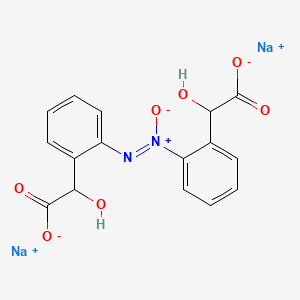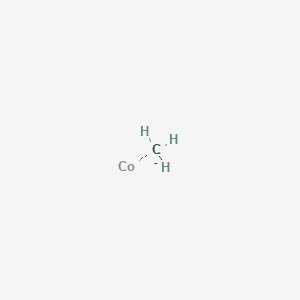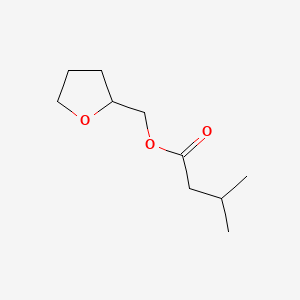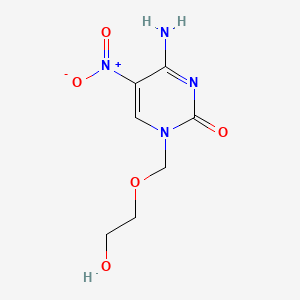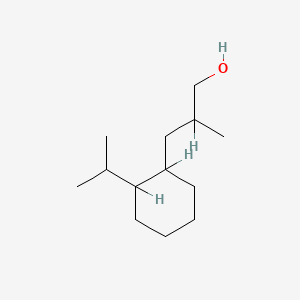
2-(Isopropyl)-beta-methylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyl)-beta-methylcyclohexanepropanol is an organic compound with a complex structure that includes a cyclohexane ring substituted with an isopropyl group and a beta-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-beta-methylcyclohexanepropanol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a cyclohexane derivative followed by reduction and subsequent functional group modifications . Another method includes the use of Grignard reagents to introduce the isopropyl group onto the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl)-beta-methylcyclohexanepropanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenation Reagents: Chlorine, bromine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted cyclohexane derivatives
Scientific Research Applications
2-(Isopropyl)-beta-methylcyclohexanepropanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isopropyl)-beta-methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isopropyl alcohol: A simpler alcohol with similar functional groups but lacking the cyclohexane ring.
2-Propanol: Another name for isopropyl alcohol, sharing similar chemical properties.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group, similar in structure but without the isopropyl and beta-methyl substitutions.
Uniqueness
2-(Isopropyl)-beta-methylcyclohexanepropanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
94200-99-4 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2-methyl-3-(2-propan-2-ylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C13H26O/c1-10(2)13-7-5-4-6-12(13)8-11(3)9-14/h10-14H,4-9H2,1-3H3 |
InChI Key |
FJLMKTWTPFOFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


